Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 g/mol . It is a member of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields of research . This compound is typically used in organic synthesis and pharmaceutical research due to its unique structural properties .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like other small molecules, it likely interacts with its targets by binding to specific sites, influencing the function of the target proteins .
Pharmacokinetics
Its molecular weight (22668 g/mol) and predicted density (1391 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of Methyl 3-chlorobenzo[b]thiophene-2-carboxylate’s action are currently unknown due to the lack of studies on this compound .
Action Environment
Like other small molecules, factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that catalyze the formation or breakdown of biochemical compounds. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These alterations can result in varied cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, thereby modulating biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its uptake and localization within cellular compartments . The compound’s distribution can influence its concentration at target sites, thereby affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products include various substituted benzo[b]thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
Comparison: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds . The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPMGETZRJYSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345790 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-07-4 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction involving methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide as described in the research?
A1: The research highlights that substituted this compound 1,1-dioxides react with dialkylcyanamides. [] This reaction leads to the formation of two key product groups: benzothienooxazines and 3-amino-derivatives. [] Interestingly, the study further investigates the reactivity of a specific benzothienooxazine derivative, showcasing its ring-opening reaction with methanol and amines. [] This reaction pathway results in the formation of additional compounds, broadening the scope of chemical transformations achievable with these starting materials. []
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